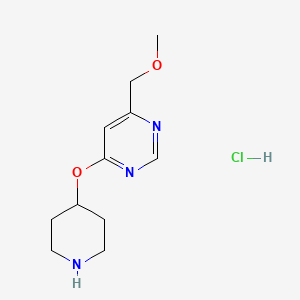

4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride

Description

4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a methoxymethyl substituent at position 4 and a piperidin-4-yloxy group at position 5. The compound’s structure combines a heterocyclic pyrimidine core with a substituted piperidine moiety, which is protonated as a hydrochloride salt for enhanced stability and solubility.

Properties

IUPAC Name |

4-(methoxymethyl)-6-piperidin-4-yloxypyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-15-7-9-6-11(14-8-13-9)16-10-2-4-12-5-3-10;/h6,8,10,12H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWARLZHFJLMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=N1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Piperidin-4-yloxy Substitution: The piperidin-4-yloxy group can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the pyrimidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl or piperidin-4-yloxy groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring or the methoxymethyl group.

Reduction: Reduced forms of the pyrimidine ring or the piperidin-4-yloxy group.

Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl or piperidin-4-yloxy groups.

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

The compound has been investigated for its potential as an inhibitor of the epidermal growth factor receptor (EGFR) family kinases, particularly in cancers associated with EGFR mutations such as non-small cell lung cancer and prostate cancer. Research indicates that compounds similar to 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride can act as reversible or irreversible inhibitors of EGFR T790M, providing a mechanism for treating resistant cancer forms .

2. Neurological Disorders

Pyrimidine derivatives have shown promise in treating various neurological disorders due to their ability to modulate neurotransmitter systems. The piperidine moiety is particularly relevant in this context, as it has been linked to improved pharmacokinetic properties and enhanced blood-brain barrier penetration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of pyrimidine derivatives highlight the importance of substituents on the piperidine ring. Variations in these substituents can significantly influence the compound's potency and selectivity against target enzymes. For instance, modifications leading to increased lipophilicity have been shown to enhance cellular uptake and efficacy in vitro .

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Cyclopropylmethylamide | Increased potency | |

| (S)-3-phenylpiperidine | 3-fold potency increase | |

| Morpholine to (S)-3-hydroxypyrrolidine | 10-fold potency increase |

Case Studies

Case Study 1: Antitumor Efficacy

In a study involving xenograft models, compounds structurally related to this compound demonstrated significant antitumor activity. The administration of these compounds resulted in tumor regression and was associated with a reduction in specific oncogenic markers, indicating their potential as effective cancer therapeutics .

Case Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies have revealed that derivatives of this compound exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, certain analogues showed improved plasma protein binding and reduced clearance rates, which are critical for maintaining therapeutic concentrations over extended periods .

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Core

The pyrimidine scaffold is highly modifiable, and substituents at positions 4 and 6 significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Methoxymethyl vs. However, it may also increase metabolic susceptibility due to the ether linkage . The methyl group in the analog (CAS 1389315-13-2) offers greater hydrophobicity, which could enhance membrane permeability .

Trifluoromethyl vs. Methoxymethyl (Position 4) :

- The trifluoromethyl group (CAS 1389313-34-1) introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity. This is advantageous in CNS-targeting drugs but may reduce solubility .

Piperidin-4-yloxy vs. Pyrrolidine analogs (e.g., CAS 1713163-34-8) may exhibit faster clearance due to reduced steric hindrance .

Pharmacological Relevance

MCHR1 Antagonists:

Compounds like SNAP-7941 and its derivatives (e.g., FE@SNAP) share structural motifs with the target compound, including pyrimidine cores and piperidine/pyrrolidine substituents . These are potent MCHR1 antagonists used in obesity and depression research.

- Fluoroethylated analogs (e.g., FE@SNAP) demonstrate improved blood-brain barrier penetration due to fluorination, a feature absent in the target compound .

Kinase Inhibitors:

Pyrimidine derivatives with chloro or methylthio groups (e.g., CAS 2243207-40-9) are intermediates in kinase inhibitor synthesis . The target compound’s methoxymethyl group may offer a balance between reactivity and stability compared to halogenated analogs.

Biological Activity

4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride, with the CAS number 1713163-51-9, is a pyrimidine derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry. This compound exhibits a range of biological activities, making it a subject of research for potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 259.73 g/mol. Its structure features a pyrimidine core substituted with methoxymethyl and piperidin-4-yloxy groups, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.73 g/mol |

| CAS Number | 1713163-51-9 |

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator within various biochemical pathways, influencing processes like cell proliferation and apoptosis.

Biological Activity

Research has shown that this compound exhibits significant biological activities:

-

Anticancer Activity :

- In vitro studies have indicated that the compound demonstrates growth inhibition in cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM. These values suggest that it is more effective than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

- The compound has been shown to induce apoptosis and increase caspase levels in treated cells, indicating its potential as an anticancer agent.

- Antiviral Activity :

- Safety Profile :

Case Studies

Several studies have highlighted the efficacy and safety of this compound:

- A study conducted on the pharmacokinetics of the compound showed an oral bioavailability of 31.8% and clearance rates indicating manageable systemic exposure .

- Another investigation into its effects on EGFR signaling pathways found that the compound could inhibit EGFR phosphorylation, which is crucial in cancer biology .

Comparative Analysis

When compared to similar compounds within the pyrimidine class, this compound stands out due to its unique combination of functional groups that enhance its solubility and biological activity.

| Compound Name | IC50 (μM) in MCF-7 | IC50 (μM) in MDA-MB-231 | Notes |

|---|---|---|---|

| 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine | 0.87 - 12.91 | 1.75 - 9.46 | Superior growth inhibition |

| 5-Fluorouracil (5-FU) | 17.02 | 11.73 | Standard chemotherapy agent |

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 4-(Methoxymethyl)-6-(piperidin-4-yloxy)pyrimidine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. Key steps include:

- Coupling : Reacting a substituted pyrimidine precursor (e.g., 4-chloro-6-methoxy-pyrimidine) with piperidin-4-ol under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage .

- Methoxymethylation : Introducing the methoxymethyl group via alkylation or Mitsunobu reaction, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (0–25°C) .

- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity. Monitor intermediates via TLC and confirm final structure via NMR and LC-MS .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water gradient) ensures purity. Retention time and peak symmetry are compared to standards .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- LC-MS : Confirm molecular ion ([M+H]⁺) and rule out side products (e.g., incomplete substitution or hydrolysis) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (deviation <0.4%) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity of this compound?

- Methodological Answer :

- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify energetically favorable pathways (e.g., nucleophilic attack on pyrimidine) .

- Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize reaction yields (e.g., polar aprotic solvents enhance SNAr reactivity) .

- Docking Studies : Map the compound’s 3D structure (from X-ray or DFT-optimized geometry) to target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger. Focus on hydrogen bonding (piperidine oxygen) and hydrophobic interactions (methoxymethyl group) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values across studies using consistent protocols (e.g., ATP concentration in kinase assays, cell line viability thresholds) .

- Metabolic Stability Testing : Evaluate cytochrome P450 metabolism (e.g., CYP3A4/2D6) to identify if variable pharmacokinetics explain discrepancies .

- Structural Analogues : Synthesize derivatives (e.g., replacing piperidine with pyrrolidine) to isolate contributions of specific functional groups to activity .

Q. What strategies mitigate toxicity while maintaining target efficacy in preclinical studies?

- Methodological Answer :

- SAR Analysis : Systematically modify substituents (e.g., methoxymethyl → ethoxymethyl) to reduce off-target interactions. Prioritize analogues with lower cytotoxicity in HEK293 or HepG2 cells .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve selectivity. Monitor release kinetics in target tissues via LC-MS .

- In Silico Toxicity Prediction : Use tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., reactive piperidine intermediates) and guide redesign .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions due to dust/volatility risks .

- Spill Management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis. Monitor for discoloration or precipitation as stability indicators .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility in activity studies?

- Methodological Answer :

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .

- Dose-Response Curves : Use ≥10 concentration points (e.g., 0.1 nM–100 µM) and triplicate measurements. Fit data with nonlinear regression (Hill equation) .

- Batch Variability Testing : Compare activity across 3 independently synthesized batches. Accept <15% deviation in IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.